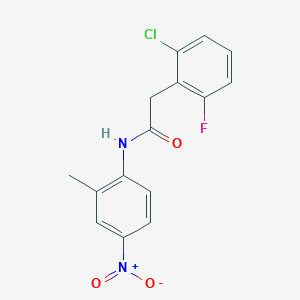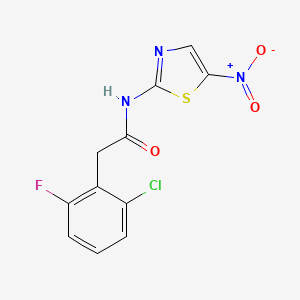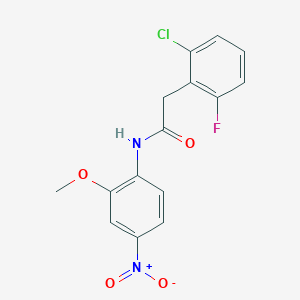![molecular formula C18H21NO2S B4152457 2-[(2-methoxyethyl)sulfanyl]-N-(2-phenylethyl)benzamide](/img/structure/B4152457.png)
2-[(2-methoxyethyl)sulfanyl]-N-(2-phenylethyl)benzamide
Vue d'ensemble
Description
2-[(2-methoxyethyl)sulfanyl]-N-(2-phenylethyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a phenylethyl group, and a methoxyethylthio substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-(2-phenylethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine, such as 2-phenylethylamine, under acidic conditions.
Introduction of the Methoxyethylthio Group: The methoxyethylthio group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzamide core is replaced by the methoxyethylthio group.
Final Assembly: The final compound is obtained by coupling the benzamide core with the methoxyethylthio group under controlled conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-methoxyethyl)sulfanyl]-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Applications De Recherche Scientifique
2-[(2-methoxyethyl)sulfanyl]-N-(2-phenylethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2-methoxyethyl)sulfanyl]-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets. The methoxyethylthio group may facilitate binding to enzymes or receptors, while the benzamide core can interact with active sites. The phenylethyl group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-methoxyethyl)thio]-N-(4-methoxy-2-nitrophenyl)benzamide
- 2-[(2-methoxyethyl)thio]-N-(4-methoxyphenyl)benzamide
Uniqueness
2-[(2-methoxyethyl)sulfanyl]-N-(2-phenylethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylethyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Propriétés
IUPAC Name |
2-(2-methoxyethylsulfanyl)-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-21-13-14-22-17-10-6-5-9-16(17)18(20)19-12-11-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNNUNHVTBORPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790946 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-chloro-6-fluorophenyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B4152386.png)
![3-(butyrylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4152394.png)
![N-(1,3-benzothiazol-2-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4152405.png)
![N-(2-chloro-4-nitrophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4152406.png)
![N-(2-methoxybenzyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4152422.png)
![1-{2-[(2-methoxyethyl)thio]benzoyl}-3-methylpiperidine](/img/structure/B4152425.png)
![2-[(2-methoxyethyl)thio]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B4152431.png)
![N-[(FURAN-2-YL)METHYL]-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE](/img/structure/B4152443.png)
![2-[(2-methoxyethyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)benzamide](/img/structure/B4152445.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4152453.png)
![N-[4-(benzyloxy)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4152473.png)
